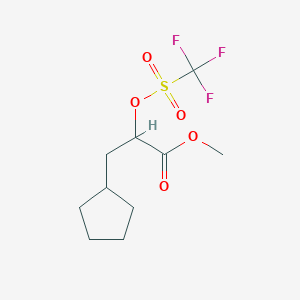![molecular formula C20H33N3O B14777340 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the piperidine derivative with an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can target the amide bond or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halides or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halides, tosylates, and other leaving groups can be replaced using nucleophiles like amines or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylbutanamide
- 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylbutanamide
Uniqueness
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C20H33N3O |
|---|---|
分子量 |
331.5 g/mol |
IUPAC 名称 |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C20H33N3O/c1-4-23(20(24)19(21)16(2)3)15-18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,16,18-19H,4,10-15,21H2,1-3H3 |
InChI 键 |
AKFOWVXYPSPDJD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


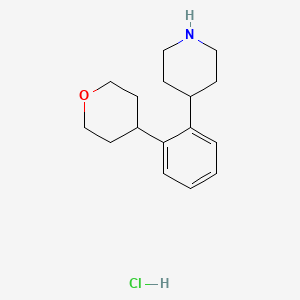
![2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14777277.png)

![Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14777291.png)
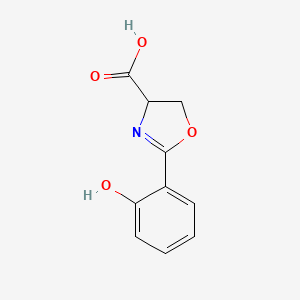
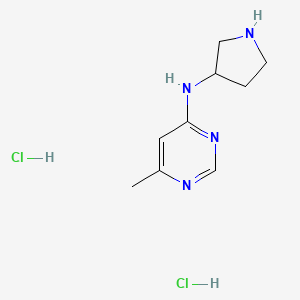
![(2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide](/img/structure/B14777317.png)
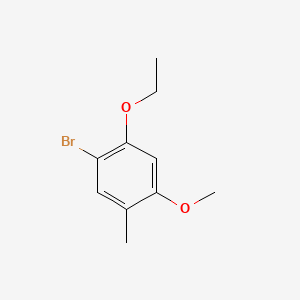
![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
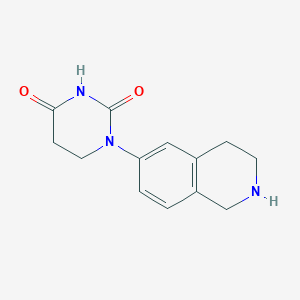
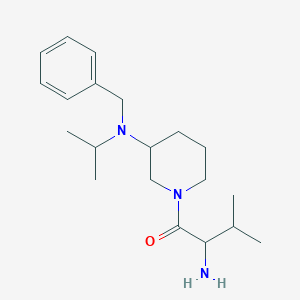

![N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)
